Compound Description: This compound served as the initial hit compound in a study aimed at developing novel treatments for Clostridium difficile infection (CDI). It showed moderate potency against two pathogenic C. difficile strains. []
Relevance: While structurally distinct from 7-(4-chlorophenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one, 2-methyl-8-nitroquinazolin-4(3H)-one represents a starting point in the chemical space exploration that ultimately led to the development of the target compound and its derivatives. Both compounds share a heterocyclic core structure with variations in the substituent groups. []
Compound Description: This compound is a lead compound derived from the optimization of 2-methyl-8-nitroquinazolin-4(3H)-one. It exhibited improved potency against C. difficile, selectivity over normal gut microflora, low cytotoxicity against mammalian cell lines, and acceptable stability in simulated gastric and intestinal fluid. []
Relevance: This compound possesses the thieno[3,2-d]pyrimidin-4(3H)-one core structure, directly linking it to 7-(4-chlorophenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one. The presence of a nitro group at the 7-position and a methyl group at the 2-position in 6a highlights the exploration of different substituents on this core structure to optimize its biological activity. []
Compound Description: This compound emerged as another promising lead compound after further optimization of 2-methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one. It demonstrated potent activity against clinical isolates of C. difficile. []
Relevance: Although the exact structure of 8f is not provided, the paper states it resulted from modifications at the C2-, N3-, C4- and C7-positions of the 2-methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one scaffold. Therefore, it likely shares the same core structure with 7-(4-chlorophenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one, further emphasizing the significance of this scaffold in developing C. difficile inhibitors. []
Compound Description: This series of compounds was synthesized and evaluated as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). []
Relevance: These compounds highlight the versatility of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold, which forms the central core of 7-(4-chlorophenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one. This series attaches the scaffold to a urea moiety through a phenoxy linker, showcasing a distinct approach to leveraging this core structure for developing molecules with potential biological activity. []
Compound Description: These derivatives were synthesized using solid-phase and solution-phase methods. []
Relevance: This group of compounds emphasizes the exploration of various substituents on the thieno[3,2-d]pyrimidine core. Although their specific biological activities are not mentioned, their synthesis highlights the continued interest in this chemical scaffold, which forms the basis of 7-(4-chlorophenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one. []
Compound Description: This series of compounds were synthesized from 2-substituted thieno[3,2-d]pyrimidin-4(3H)-one derivatives. []
Relevance: Similar to the N-Alkyl-4-(alkylamino)-7-arylthieno[3,2-d]pyrimidine-2-carboxamide derivatives, these compounds further demonstrate the diverse modifications possible on the thieno[3,2-d]pyrimidine scaffold present in 7-(4-chlorophenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one. Their synthesis contributes to understanding the structure-activity relationships of this core and its potential for developing new biologically active molecules. []
Compound Description: GDC-0980 is a potent and selective dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). It has shown efficacy in preclinical models of cancer and is currently in Phase II clinical trials. []
Relevance: GDC-0980 highlights the potential of the thieno[3,2-d]pyrimidine scaffold in developing drugs targeting specific signaling pathways. While GDC-0980 possesses a more complex structure compared to 7-(4-chlorophenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one, they share the same core heterocycle. This shared feature suggests the potential of this scaffold for developing diverse pharmacological agents. []
Compound Description: DMT exhibits anti-diabetic properties. It suppresses hepatic glucose production and improves glucose tolerance in preclinical models. Mechanistically, it acts by regulating the Gαq/phospholipase C (PLC)/inositol-1,4,5-triphosphate receptor (IP3R)-mediated calcium (Ca2+)/calmodulin (CaM)/PI3K/AKT/FOXO1 signaling pathway. []
Relevance: Despite a more complex structure than 7-(4-chlorophenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one, DMT shares the thieno[3,2-d]pyrimidine core. This commonality underscores the versatility of this core structure in developing compounds with varying pharmacological activities. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.